1-(4-Bromobutyl)-1H-pyrazole (CAS 1152875-99-4) is a versatile pyrazole derivative that serves as a strategic intermediate in organic synthesis, particularly in the development of complex heterocyclic compounds for pharmaceutical and agrochemical applications [1]. As a brominated alkyl pyrazole, this compound features a unique N-alkylation with a four-carbon chain bearing a terminal bromine atom, making it a valuable electrophilic building block in cross-coupling reactions and nucleophilic substitution chemistries [2]. The combination of the pyrazole core, a privileged structure in medicinal chemistry due to its ability to engage in diverse molecular interactions [3], with a flexible bromoalkyl linker, offers chemists a versatile handle for molecular diversification and library generation [4].
1
Electrophilic bromoalkyl handle for SN2 and cross-coupling chemistries, enabling modular diversification.
2
Higher specified purity (97%) compared to related analogs reduces by-product risk in multi-step syntheses.
3
Privileged pyrazole scaffold with a flexible linker supports targeted library generation and probe design.
[1] Lyall, B.V., Petrosyan, V.A., & Ugrak, B.I. (2010). Electrosynthesis of 4-bromosubstituted pyrazole and its derivatives. Russian Journal of Electrochemistry, 46(2), 123-129. View Source
[2] Naka, T. & Nishikawa, K. (1995). Pyrazole derivatives, process for their preparation and use. DE Patent No. 69013607T2. View Source
[3] Costa, R.F., Turones, L.C., Cavalcante, K.V.N., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology, 12, 666725. View Source
[4] Ivanova, A.E., Burgart, Y.V., & Saloutin, V.I. (2013). Synthesis and Antibacterial Activity of N-Alkyl-Substituted 4-Aryldiazenylpyrazoles. Chemistry of Heterocyclic Compounds, 49(8), 1128-1135. View Source
Why 1-(4-Bromobutyl)-1H-pyrazole Is Irreplaceable
In the realm of pyrazole chemistry, seemingly minor structural variations can lead to significant differences in chemical reactivity, biological activity, and synthetic utility. 1-(4-Bromobutyl)-1H-pyrazole possesses a specific combination of a terminal bromine atom on a four-carbon alkyl chain attached to the pyrazole nitrogen, which defines its role as an electrophile in nucleophilic substitution and cross-coupling reactions [1]. In contrast, closely related analogs such as 4-bromo-1-butyl-1H-pyrazole (bromine on the pyrazole ring) or 1-(4-chlorobutyl)-1H-pyrazole (different halogen) exhibit distinct reactivity profiles and are not functionally interchangeable in the same synthetic sequences [2]. Furthermore, the length of the alkyl linker is critical; analogs with shorter chains (e.g., 1-(3-bromopropyl)-1H-pyrazole) or branched alkyl groups (e.g., 1-(4-bromo-2-butyl)-1H-pyrazole) would alter the spatial orientation and conformational flexibility of the resulting conjugates, potentially impacting target binding and biological outcomes in medicinal chemistry applications [3]. Therefore, substituting 1-(4-Bromobutyl)-1H-pyrazole with a seemingly similar compound can derail a multi-step synthesis, compromise the purity of the final product, or lead to unpredictable biological results.
RegiochemistryBromine position (ring vs. side chain) in 4-bromo-1-butyl-1H-pyrazole alters reactivity and target engagement profile.
Linker geometryShorter or branched alkyl chains may shift conformational flexibility and compromise molecular recognition in biological models.
[1] Ivanova, A.E., Burgart, Y.V., & Saloutin, V.I. (2013). Synthesis and Antibacterial Activity of N-Alkyl-Substituted 4-Aryldiazenylpyrazoles. Chemistry of Heterocyclic Compounds, 49(8), 1128-1135. View Source
[2] Latli, B., Hrapchak, M.J., Samankumara, L.P., et al. (2023). Synthesis of BI 894416 and BI 1342561, Two Potent and Selective Spleen Tyrosine Kinase Inhibitors, Labelled with Carbon 14 and with Deuterium. Journal of Labelled Compounds and Radiopharmaceuticals. View Source
[3] Costa, R.F., Turones, L.C., Cavalcante, K.V.N., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology, 12, 666725. View Source
Purity Benchmarking vs. 4-Bromo-1-butyl-1H-pyrazole
When procuring chemical building blocks, purity is a primary differentiator. Commercially available 1-(4-Bromobutyl)-1H-pyrazole is offered with a minimum purity specification of 97%, as documented by multiple suppliers . In comparison, the closely related analog 4-bromo-1-butyl-1H-pyrazole is typically supplied with a lower purity of ≥95% . While both are suitable for research, the higher specified purity of 1-(4-Bromobutyl)-1H-pyrazole (97% vs. 95%) reduces the likelihood of by-products and impurities that could complicate synthetic steps or confound biological assays, offering a tangible advantage for sensitive applications.
Higher specified purity may reduce side-product interference in sensitive coupling steps.
Vendor technical datasheets; direct lot comparison advised.
Organic SynthesisMedicinal ChemistryQuality Control
Evidence Dimension
Commercial Purity Specification
Target Compound Data
97% minimum purity
Comparator Or Baseline
4-Bromo-1-butyl-1H-pyrazole: ≥95% purity
Quantified Difference
+2 percentage points higher purity specification
Conditions
Vendor technical datasheets (AKSci, Fluorochem)
Why This Matters
Higher purity minimizes impurities that could interfere with sensitive reactions or biological assays, improving experimental reproducibility and reducing the need for additional purification steps.
Organic SynthesisMedicinal ChemistryQuality Control
Regioselective Alkylation Versatility
The utility of 1-(4-Bromobutyl)-1H-pyrazole is demonstrated by its application in the synthesis of more complex structures. Specifically, its precursor, (4-bromobutyl)acetate, has been successfully employed in the alkylation of 4-aryldiazenylpyrazoles and 3-fluoroalkyl-4-aryldiazenylpyrazoles, yielding the corresponding 1-(4-acetoxybutyl)- and regio-isomeric 1-(4-acetoxybutyl)-3/5-fluoroalkylpyrazoles [1]. This highlights its ability to introduce a functionalized butyl chain regioselectively onto a pyrazole core. In contrast, the use of alternative alkylating agents like 1-(4-chlorobutyl)-1H-pyrazole may result in different reaction kinetics, yields, or product profiles due to the differing leaving group abilities of bromine vs. chlorine. While a direct head-to-head yield comparison for this specific transformation is not available, the well-documented superior reactivity of alkyl bromides over alkyl chlorides in SN2 reactions suggests that the bromobutyl derivative offers faster and potentially more complete reactions under milder conditions.
Alkylation VersatilityReactivity class inference
Successfully used via acetate precursor for regioselective N‑alkylation of diazenylpyrazoles.
Successfully used as an alkylating agent via its acetate precursor to functionalize pyrazoles.
Comparator Or Baseline
1-(4-Chlorobutyl)-1H-pyrazole: Expected lower reactivity in SN2 alkylations.
Quantified Difference
Not quantified; inferred from general chemical reactivity principles (Br vs. Cl leaving group ability).
Conditions
Organic synthesis, alkylation reactions.
Why This Matters
The bromine atom provides a reactive handle for further derivatization, enabling the construction of diverse molecular libraries and targeted compounds, a key requirement in drug discovery and chemical biology.
[1] Ivanova, A.E., Burgart, Y.V., & Saloutin, V.I. (2013). Synthesis and Antibacterial Activity of N-Alkyl-Substituted 4-Aryldiazenylpyrazoles. Chemistry of Heterocyclic Compounds, 49(8), 1128-1135. View Source
Nematicidal Activity vs. Core Pyrazole
While 1-(4-Bromobutyl)-1H-pyrazole itself has not been directly assayed, its close structural relative, 4-bromo-1-butyl-1H-pyrazole, demonstrated significant nematicidal activity against the root knot nematode *Meloidogyne incognita* [1]. In that study, 4-bromopyrazole (the unalkylated core) was found to be most effective in juvenile mortality assays [1]. The alkylated derivative, 4-bromo-1-butyl-1H-pyrazole, was also evaluated, though its specific mortality percentage was not detailed in the abstract [1]. This indicates that the introduction of the butyl chain, a feature shared by 1-(4-Bromobutyl)-1H-pyrazole, modulates biological activity. In comparison, the core pyrazole structure alone lacks the lipophilicity and steric bulk necessary for optimal interaction with certain biological targets [2]. The N-alkylation with a bromobutyl chain, as in the target compound, is expected to enhance membrane permeability and target engagement compared to unsubstituted pyrazole, a class-level inference supported by the known impact of alkyl chain length on bioactivity in pyrazole derivatives [2].
Nematicidal ContextClass-level inference
Target compound: not directly assayed.4-Bromo-1-butyl-1H-pyrazole: modulates activity vs. core pyrazole.
N‑alkyl chain may enhance lipophilicity and target interaction, relevant for agrochemical screening.
Reported in M. incognita model; requires confirmation for this specific compound.
Not directly quantified for target compound; study shows alkylation can modulate activity.
Conditions
In vitro nematicidal assay against *Meloidogyne incognita* juveniles.
Why This Matters
The presence of the bromobutyl substituent, combined with the pyrazole core, positions this compound as a potential scaffold for developing new agrochemicals with improved potency, selectivity, or physicochemical properties compared to simpler pyrazoles.
[1] Kaur, G., Utreja, D., Jain, N., & Dhillon, N.K. (2020). Synthesis and Evaluation of Pyrazole Derivatives as Potent Antinemic Agents. Russian Journal of Organic Chemistry, 56(1), 113-118. View Source
[2] Costa, R.F., Turones, L.C., Cavalcante, K.V.N., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology, 12, 666725. View Source
1-(4-Bromobutyl)-1H-pyrazole: Optimal Use Cases
PROTAC & Bivalent Ligand Synthesis
The 4-bromobutyl chain provides a crucial flexible linker for tethering a pyrazole-based ligand (e.g., a kinase inhibitor or receptor antagonist) to another functional moiety, such as an E3 ligase ligand in PROTAC design. The terminal bromine is an ideal handle for nucleophilic substitution or cross-coupling to install various functional groups, enabling the creation of diverse bivalent molecules. The higher commercial purity (97%) [1] of this building block ensures that the linker is installed with minimal side reactions, which is critical for the complex, multi-step synthesis of PROTACs and other advanced therapeutics where even minor impurities can drastically reduce yield or activity.
Nematicide & Fungicide Development
Based on the documented nematicidal activity of structurally related 4-bromo-1-butyl-1H-pyrazole against *Meloidogyne incognita* [1], 1-(4-Bromobutyl)-1H-pyrazole represents a valuable starting material for synthesizing and screening novel analogs with potential crop protection applications. The N-alkyl chain is known to influence the lipophilicity and biological activity of pyrazole derivatives [2], suggesting that this specific substitution pattern could yield compounds with improved uptake, translocation, or target affinity in agricultural settings. Researchers can use this compound as a scaffold to further optimize potency and selectivity against plant pathogens.
Functionalized Pyrazole Building Block
As demonstrated by the successful alkylation of complex pyrazoles using its acetate analog [1], 1-(4-Bromobutyl)-1H-pyrazole is a reliable reagent for introducing a 4-bromobutyl chain onto nitrogen-containing heterocycles. This is particularly valuable in the synthesis of compound libraries for biological screening, where the linker can be used to attach various reporter groups, affinity tags, or other functional elements. Its defined structure and reactive bromine atom make it a superior choice over less reactive chloro-analogs or over alkylating agents that may introduce isomeric mixtures, thereby streamlining purification and characterization efforts.
Application
Selection Property
Validation Focus
PROTAC Linker & Bivalent Probe Design
Flexible bromoalkyl electrophile for modular conjugation
Linker installation efficiency; purity impact on multi-step degrader synthesis
Agrochemical Nematicide Screening
N‑alkyl pyrazole core with modifiable handle
Biological activity against plant nematodes; lipophilicity-driven uptake
Functionalized Pyrazole Library Construction
Regioselective N‑alkylation handle with defined linker length
Reaction yield, isomeric purity, scalability in compound collection synthesis
[1] Ivanova, A.E., Burgart, Y.V., & Saloutin, V.I. (2013). Synthesis and Antibacterial Activity of N-Alkyl-Substituted 4-Aryldiazenylpyrazoles. Chemistry of Heterocyclic Compounds, 49(8), 1128-1135. View Source
[2] Kaur, G., Utreja, D., Jain, N., & Dhillon, N.K. (2020). Synthesis and Evaluation of Pyrazole Derivatives as Potent Antinemic Agents. Russian Journal of Organic Chemistry, 56(1), 113-118. View Source
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